Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester
Overview
Description
Ethyl [4-(1-azepanylsulfonyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid (NH2COOH) This particular compound features a phenyl ring substituted with an azepanyl sulfonyl group and an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester can be achieved through several methods:
Carbamoylation: This involves the reaction of a phenylamine derivative with an isocyanate or chloroformate to form the carbamate.
Transcarbamoylation: This method involves the transfer of a carbamoyl group from one molecule to another.
Industrial Production Methods
Industrial production of carbamates often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(1-azepanylsulfonyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, where it can be reduced to a sulfide or oxidized to a sulfone.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Redox Reactions: Reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide.
Major Products
Substitution Products: Depending on the substituent introduced, products like nitro, sulfonyl, or halogenated derivatives.
Hydrolysis Products: Corresponding amine and alcohol.
Redox Products: Sulfides or sulfones.
Scientific Research Applications
Ethyl [4-(1-azepanylsulfonyl)phenyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism by which Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester exerts its effects depends on its specific application:
Enzyme Inhibition: It can act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate access.
Protein Interactions: It can form covalent or non-covalent interactions with proteins, altering their function or stability.
Drug Delivery: It can serve as a prodrug, where the carbamate group is cleaved in vivo to release the active drug.
Comparison with Similar Compounds
Ethyl [4-(1-azepanylsulfonyl)phenyl]carbamate can be compared with other carbamates and sulfonyl derivatives:
Properties
IUPAC Name |
ethyl N-[4-(azepan-1-ylsulfonyl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-21-15(18)16-13-7-9-14(10-8-13)22(19,20)17-11-5-3-4-6-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGVUWILIBPAQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231421 | |
Record name | Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81865-16-9 | |
Record name | Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081865169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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